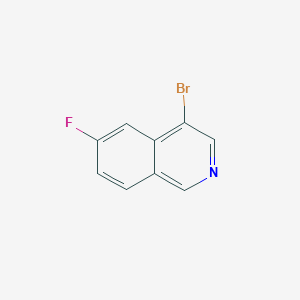

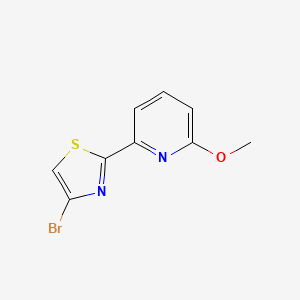

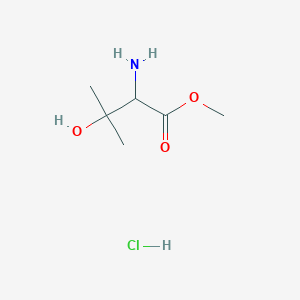

![molecular formula C24H25N5S B3027924 (2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine](/img/structure/B3027924.png)

(2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine

描述

CRT0066854 是一种强效且选择性的非典型蛋白激酶 C 同工酶抑制剂。 它特异性地靶向蛋白激酶 C iota,蛋白激酶 C zeta 和 Rho 相关蛋白激酶 II,其半数抑制浓度值分别为 132 nM,639 nM 和 620 nM 。 这种化合物主要用于研究目的,特别是在与细胞极性和癌症相关的研究中 .

作用机制

CRT0066854 通过竞争性抑制非典型蛋白激酶 C 同工酶的腺苷三磷酸结合口袋来发挥其作用。它模拟腺苷三磷酸和一个形成核苷酸结合裂隙一部分的关键侧链。 这种抑制阻止了功能性腺苷三磷酸结合口袋的形成,从而阻断了蛋白激酶 C iota 和蛋白激酶 C zeta 的活性 。 此外,CRT0066854 还取代了重要的天冬酰胺-苯丙氨酸-天冬氨酸基序,并与富含精氨酸的蛋白激酶 C 底物使用的酸性斑块结合 .

生化分析

Biochemical Properties

CRT0066854 plays a crucial role in biochemical reactions by inhibiting atypical PKC isoenzymes. It interacts with full-length PKCι, PKCζ, and ROCK-II kinases, displaying IC50 values of 132 nM, 639 nM, and 620 nM, respectively . The compound displaces a crucial Asn-Phe-Asp motif that is part of the adenosine-binding pocket and engages an acidic patch used by arginine-rich PKC substrates . This interaction is essential for its inhibitory action on these kinases, thereby affecting various downstream signaling pathways.

Cellular Effects

CRT0066854 influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to restore polarized morphogenesis in dysplastic H-Ras spheroids at concentrations ranging from 0.2 to 1.2 μM . Additionally, CRT0066854 decreases colony formation in HeLa cells and inhibits the phosphorylation of lethal giant larvae 2 (LLGL2), indicating its role in regulating cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of CRT0066854 involves its binding interactions with PKC isoenzymes. By displacing the Asn-Phe-Asp motif in the adenosine-binding pocket, CRT0066854 inhibits the kinase activity of PKCι and PKCζ . This inhibition leads to the disruption of downstream signaling pathways that are crucial for cell growth and survival. Furthermore, CRT0066854’s engagement with an acidic patch used by arginine-rich PKC substrates highlights its specificity in targeting these kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, CRT0066854 exhibits stable inhibitory effects over time. Studies have shown that the compound maintains its activity and stability for extended periods when stored at appropriate conditions (e.g., -20°C for up to three years in powder form) . Long-term effects observed in in vitro studies include sustained inhibition of PKC activity and consistent modulation of cellular processes such as morphogenesis and proliferation .

Dosage Effects in Animal Models

The effects of CRT0066854 vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKC activity without causing significant toxicity. At higher doses, CRT0066854 may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects observed in these studies indicate that precise dosing is crucial for achieving desired biochemical outcomes without compromising cell viability.

Metabolic Pathways

CRT0066854 is involved in metabolic pathways that regulate kinase activity. It interacts with enzymes such as PKCι and PKCζ, influencing metabolic flux and metabolite levels within cells . The compound’s inhibition of these kinases affects various metabolic processes, including energy production and signal transduction, thereby modulating cellular metabolism.

Transport and Distribution

Within cells and tissues, CRT0066854 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its inhibitory effects on PKC isoenzymes . The compound’s distribution is influenced by its chemical properties, including solubility and stability in different solvents.

Subcellular Localization

CRT0066854 exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that CRT0066854 effectively inhibits PKC activity at sites where these kinases are active, thereby modulating cellular processes with high precision.

准备方法

CRT0066854 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。具体的合成路线和反应条件是专有的,未公开。 众所周知,该化合物以各种形式存在,包括其盐酸盐 。 工业生产方法通常涉及在受控条件下进行大规模合成,以确保高纯度和高产率 .

化学反应分析

CRT0066854 经历了几种类型的化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢。常见的试剂包括氧化剂,例如高锰酸钾或过氧化氢。

还原: 这种反应涉及添加氢或去除氧。常见的试剂包括还原剂,例如氢化铝锂或硼氢化钠。

取代: 这种反应涉及用另一种官能团取代一个官能团。常见的试剂包括亲核试剂或亲电试剂,具体取决于取代反应的类型。

科学研究应用

CRT0066854 具有广泛的科学研究应用,包括:

化学: 它被用作化学工具来研究非典型蛋白激酶 C 同工酶的抑制。

生物学: 它用于研究蛋白激酶 C 同工酶在细胞极性和癌症进展中的作用。

医学: 它在癌症治疗中具有潜在的治疗应用,特别是在靶向 Ras 依赖性肿瘤中。

相似化合物的比较

CRT0066854 在其对非典型蛋白激酶 C 同工酶的高选择性和效力方面是独特的。类似的化合物包括:

Gö 6983: 针对多种同工酶的广谱蛋白激酶 C 抑制剂。

Gö 6976: 常规蛋白激酶 C 同工酶的选择性抑制剂。

双吲哚马来酰亚胺 I: 具有更广泛靶向范围的蛋白激酶 C 同工酶的强效抑制剂。

与这些化合物相比,CRT0066854 对非典型蛋白激酶 C 同工酶具有更高的特异性,使其成为针对这些特定靶点的研究的宝贵工具 .

属性

IUPAC Name |

(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5S/c25-18(14-16-6-2-1-3-7-16)15-27-23-21-19-8-4-5-9-20(19)30-24(21)29-22(28-23)17-10-12-26-13-11-17/h1-3,6-7,10-13,18H,4-5,8-9,14-15,25H2,(H,27,28,29)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHASZRDWOUMFD-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NCC(CC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NC[C@H](CC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

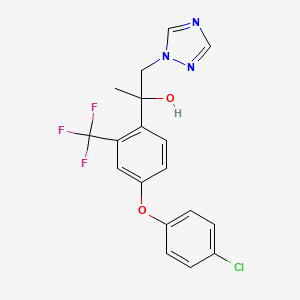

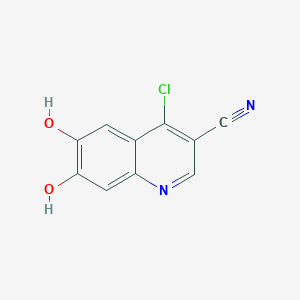

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide](/img/structure/B3027843.png)

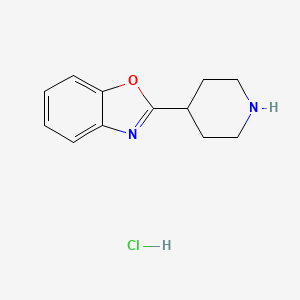

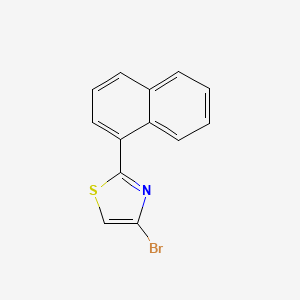

![Pyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl-](/img/structure/B3027846.png)

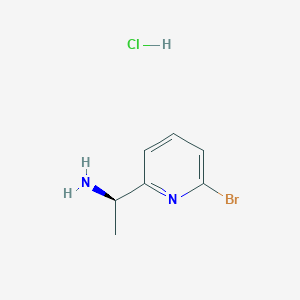

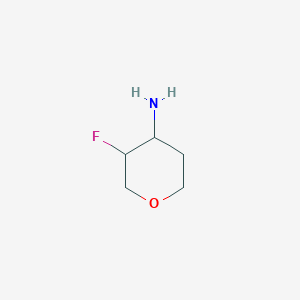

![Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate](/img/structure/B3027847.png)

![4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one](/img/structure/B3027851.png)

![2-Benzyl-2-azaspiro[3.3]heptane](/img/structure/B3027854.png)